molecular formula C37H62N2O29 B235582 5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid CAS No. 155500-52-0

5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No. B235582
CAS RN: 155500-52-0
M. Wt: 998.9 g/mol
InChI Key: SXMGGNXBTZBGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sialyllacto-N-tetraose c belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. Sialyllacto-N-tetraose c is soluble (in water) and a moderately acidic compound (based on its pKa).

Scientific Research Applications

Role in Diabetes Management

A study conducted by Muthusamy and Krishnasamy (2016) explored the use of a similar compound, identified as SID 242078875, in diabetes management. This compound was isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used for diabetes treatment. The study utilized reverse pharmacophore mapping and database searches to identify potential targets such as dipeptidyl peptidase-IV and glucokinase, suggesting its role in blood glucose regulation (Muthusamy & Krishnasamy, 2016).

Solubility Studies for Drug Development

Research by Zhang, Gong, Wang, and Qu (2012) involved determining the solubility of compounds including d-galactose in ethanol-water solutions, which is relevant for understanding the solubility characteristics of complex compounds for drug formulation (Zhang, Gong, Wang, & Qu, 2012).

Molecular Modeling and Drug Synthesis

Kumar and Mishra (2007) conducted a study on a bismuth organic framework involving a compound structurally similar to the one . Their research, which included molecular modeling and spectroscopic analysis, can guide the synthesis and characterization of complex organic compounds in pharmaceutical research (Kumar & Mishra, 2007).

Antimicrobial Activities

Research by Sharma, Sharma, and Rane (2004) on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share structural similarities with the compound , assessed their antimicrobial activities. This highlights the potential of such complex compounds in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Biological Activity Evaluation

Hsu et al. (2007) explored the biotransformation of gallic acid, which bears resemblance to the compound , and evaluated the biological activity of its derivatives. This type of research is essential for understanding the pharmacological potential of complex organic compounds (Hsu et al., 2007).

properties

CAS RN

155500-52-0

Molecular Formula

C37H62N2O29

Molecular Weight

998.9 g/mol

IUPAC Name

5-acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-23(53)26(56)27(57)34(64-18)66-30-17(8-44)63-33(20(25(30)55)39-11(2)46)67-32-24(54)16(7-43)62-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)

InChI Key

SXMGGNXBTZBGLU-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O

physical_description

Solid

synonyms

5-acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxy

Origin of Product

United States

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